molecular formula C19H13NO2 B14465085 4H-Naphtho(1,2-b)pyran-4-one, 6-amino-2-phenyl- CAS No. 71601-16-6

4H-Naphtho(1,2-b)pyran-4-one, 6-amino-2-phenyl-

Cat. No.: B14465085
CAS No.: 71601-16-6
M. Wt: 287.3 g/mol
InChI Key: RXBUGFGAMQDMSO-UHFFFAOYSA-N
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Description

4H-Naphtho(1,2-b)pyran-4-one, 6-amino-2-phenyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the benzoflavone family, known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Naphtho(1,2-b)pyran-4-one, 6-amino-2-phenyl- typically involves the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate amine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide . The reaction mixture is then heated to reflux, and the product is isolated by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4H-Naphtho(1,2-b)pyran-4-one, 6-amino-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Explored for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 4H-Naphtho(1,2-b)pyran-4-one, 6-amino-2-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. Additionally, it can scavenge free radicals, thereby exerting antioxidant effects. The compound’s anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4H-naphtho(1,2-b)pyran-4-one
  • 4H-Pyran-4-one, 5-hydroxy-2-methyl-
  • 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-

Uniqueness

4H-Naphtho(1,2-b)pyran-4-one, 6-amino-2-phenyl- stands out due to its unique combination of an amino group and a phenyl ring, which enhances its pharmacological properties. This structural feature allows for greater interaction with biological targets, making it a more potent compound compared to its analogs .

Properties

CAS No.

71601-16-6

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

6-amino-2-phenylbenzo[h]chromen-4-one

InChI

InChI=1S/C19H13NO2/c20-16-10-15-17(21)11-18(12-6-2-1-3-7-12)22-19(15)14-9-5-4-8-13(14)16/h1-11H,20H2

InChI Key

RXBUGFGAMQDMSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C(=C3)N

Origin of Product

United States

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